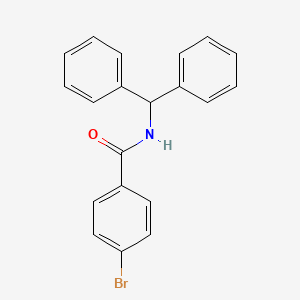
4-bromo-N-(diphenylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(diphenylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BDMC and has a molecular formula of C20H18BrNO. BDMC belongs to the class of benzamides and is synthesized through a multi-step process.
科学的研究の応用
BDMC has been extensively studied for its potential therapeutic applications. One of the most promising applications of BDMC is its use as an anticancer agent. Studies have shown that BDMC can induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. BDMC has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia.
作用機序
The mechanism of action of BDMC involves the inhibition of HDACs, which leads to the activation of pro-apoptotic genes and the suppression of anti-apoptotic genes. This results in the induction of apoptosis in cancer cells. BDMC has also been shown to inhibit the activity of heat shock protein 90 (HSP90), which is involved in the stabilization of various oncogenic proteins. Inhibition of HSP90 by BDMC leads to the degradation of these oncogenic proteins, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
BDMC has been shown to have several biochemical and physiological effects. Studies have shown that BDMC can induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. BDMC has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis. In addition, BDMC has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis.
実験室実験の利点と制限
One of the advantages of using BDMC in lab experiments is its specificity for HDACs and HSP90. This allows for the selective inhibition of these proteins, leading to the inhibition of cancer cell growth. However, one of the limitations of using BDMC in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of BDMC. One direction is the development of more efficient synthesis methods for BDMC, which can improve its availability for research purposes. Another direction is the study of the combination of BDMC with other anticancer agents, which can enhance its efficacy. Finally, the study of the in vivo effects of BDMC can provide valuable information on its potential therapeutic applications.
Conclusion
In conclusion, 4-bromo-N-(diphenylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its anticancer properties, and its mechanism of action involves the inhibition of HDACs and HSP90. BDMC has several biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. Finally, there are several future directions for the study of BDMC, including the development of more efficient synthesis methods and the study of its in vivo effects.
合成法
The synthesis of BDMC involves a multi-step process that begins with the reaction of 4-bromoaniline with benzyl chloride in the presence of a base. This reaction yields N-benzyl-4-bromoaniline, which is then reacted with benzoyl chloride in the presence of a base to yield 4-bromo-N-benzylbenzamide. Finally, the benzyl group is removed from the compound using hydrogenation to yield 4-bromo-N-(diphenylmethyl)benzamide.
特性
IUPAC Name |
N-benzhydryl-4-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO/c21-18-13-11-17(12-14-18)20(23)22-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUJZKKQZNUMKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzhydryl-4-bromobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-allyl-5-{[(2-chlorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5302756.png)

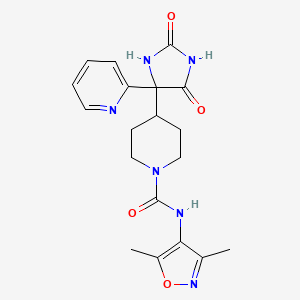

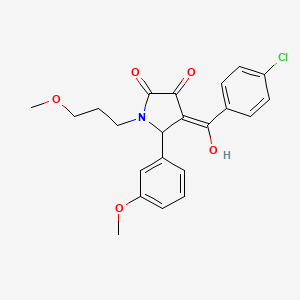
![1-[5,6-dimethyl-2-(trifluoromethyl)-4-pyrimidinyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5302780.png)
![3-[(3-chloro-2-methylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5302788.png)
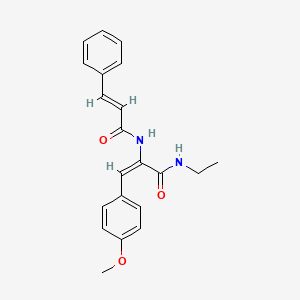
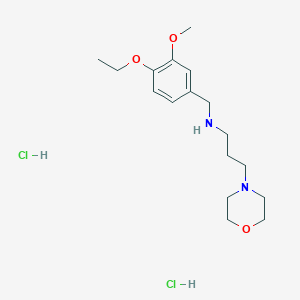
![1-butyl-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B5302842.png)

![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5302848.png)
![3-phenoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5302851.png)
![4-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5302852.png)